Cephalexin hydrochloride

Übersicht

Beschreibung

Cephalexin Hydrochlorid ist ein Cephalosporin-Antibiotikum der ersten Generation. Es wird häufig zur Behandlung bakterieller Infektionen eingesetzt, indem es die Synthese der bakteriellen Zellwand hemmt. Diese Verbindung ist wirksam gegen ein breites Spektrum an grampositiven und einigen gramnegativen Bakterien .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cephalexin Hydrochlorid wird aus 7-Aminocephalosporansäure (7-ACA) und Phenylglycinmethylester (PGME) unter Verwendung von Penicillin-Acylase als Katalysator synthetisiert . Der Prozess umfasst die folgenden Schritte:

Zugabe des L-Phenylglycin-Esterderivats: Dies wird zu einer wässrigen 7-ADCA-Lösung hinzugefügt.

Enzymreaktion: Immobilisierte Penicillin-Acylase wird zugesetzt, um die Reaktion zu katalysieren.

Trennung und Filtration: Das Reaktionsgemisch wird filtriert, um Cephalexin-Rohpulver zu erhalten.

Kristallisation: Das Rohpulver wird kristallisiert, gewaschen und getrocknet, um das Endprodukt zu erhalten.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Cephalexin unter Verwendung eines ähnlichen enzymatischen Prozesses, jedoch in größerem Maßstab, hergestellt. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Synthese- und Trenntechniken .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cephalexin Hydrochloride is synthesized from 7-aminocephalosporanic acid (7-ACA) and phenylglycine methyl ester (PGME) using penicillin acylase as a catalyst . The process involves the following steps:

Addition of L-Phenylglycine Ester Derivative: This is added to a 7-ADCA aqueous solution.

Enzyme Reaction: Immobilized penicillin acylase is added to catalyze the reaction.

Separation and Filtration: The reaction mixture is filtered to obtain cephalexin crude powder.

Crystallization: The crude powder is crystallized, washed, and dried to obtain the final product.

Industrial Production Methods

In industrial settings, cephalexin is produced using a similar enzymatic process but on a larger scale. The process is optimized for yield and purity, often involving continuous synthesis and separation techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cephalexin Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Der β-Lactamring kann hydrolysiert werden, was zur Inaktivierung des Antibiotikums führt.

Oxidation: Cephalexin kann durch Hydroxylradikale oxidiert werden, was zu einem Abbau führt.

Substitution: Die Aminogruppe kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Wasser oder wässrige Lösungen unter sauren oder basischen Bedingungen.

Oxidation: Hydroxylradikale, die aus dem Fenton-Reagenz erzeugt werden.

Substitution: Verschiedene Nukleophile unter kontrolliertem pH-Wert und Temperatur.

Hauptsächlich gebildete Produkte

Hydrolyse: Inaktive Abbauprodukte.

Oxidation: Verschiedene oxidierte Derivate.

Substitution: Substituierte Cephalexin-Derivate.

Wissenschaftliche Forschungsanwendungen

Indications for Use

Cephalexin hydrochloride is indicated for the treatment of several types of infections caused by susceptible bacteria. The primary applications include:

- Urinary Tract Infections : Effective against acute and chronic urinary tract infections, including those caused by Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis .

- Respiratory Tract Infections : Utilized for treating upper and lower respiratory infections, such as bronchitis and pneumonia, particularly those caused by Streptococcus pneumoniae and Streptococcus pyogenes .

- Skin and Soft Tissue Infections : Commonly prescribed for skin infections caused by Staphylococcus aureus and other gram-positive bacteria .

- Bone Infections : Indicated for osteomyelitis caused by susceptible strains, especially Staphylococcus aureus .

- Otitis Media : Approved for the treatment of middle ear infections due to various pathogens, including Haemophilus influenzae .

Case Studies and Clinical Trials

-

Comparative Study on Efficacy :

A study involving 343 patients demonstrated that 95.7% of those treated with this compound responded satisfactorily for skin infections, compared to 90% for a control group treated with cephalexin monohydrate. Adverse effects were minimal, with only a 4.95% discontinuation rate due to mild side effects . -

Randomized Controlled Trials :

In a double-blind trial comparing cephalexin with placebo in outpatient subjects, both groups showed high clinical cure rates (90.5% for cephalexin vs. 84.1% for placebo), indicating its effectiveness in managing post-surgical infections . -

Longitudinal Studies :

Research has shown that cephalexin is effective in treating recurrent urinary tract infections in pediatric populations, with significant reductions in infection rates over a follow-up period of six months .

Adverse Effects

While generally well-tolerated, cephalexin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), skin reactions (rash, urticaria), and rare but serious allergic reactions (Stevens-Johnson syndrome) . The incidence of adverse events is relatively low, making it a preferred choice among antibiotics.

Dosage Forms and Administration

This compound is available in various forms:

- Oral capsules (250 mg, 500 mg)

- Oral suspension (125 mg/5 mL, 250 mg/5 mL)

- Tablets (250 mg, 500 mg)

The typical adult dosage ranges from 250 mg to 500 mg taken every six hours, depending on the severity of the infection .

Wirkmechanismus

Cephalexin Hydrochloride exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cephradin: Ähnliche Struktur und Aktivitätsbereich, aber in verschiedenen Formulierungen verfügbar.

Cefadroxil: Ein weiteres Cephalosporin der ersten Generation mit einer längeren Halbwertszeit.

Cefazolin: Wird hauptsächlich für die intravenöse Verabreichung mit einem ähnlichen antibakteriellen Spektrum verwendet.

Einzigartigkeit

Cephalexin Hydrochlorid ist aufgrund seiner oralen Bioverfügbarkeit und breiten Wirksamkeit gegen sowohl grampositive als auch einige gramnegative Bakterien einzigartig. Es ist auch weniger anfällig für den Abbau durch β-Lactamase-Enzyme im Vergleich zu Penicillinen .

Biologische Aktivität

Cephalexin hydrochloride is a first-generation cephalosporin antibiotic widely used to treat various bacterial infections. Its biological activity primarily stems from its ability to inhibit bacterial cell wall synthesis, making it effective against a range of gram-positive and some gram-negative bacteria. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

Cephalexin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation reaction, a critical step in peptidoglycan synthesis, leading to cell lysis and death. The specific actions include:

- Inhibition of Peptidoglycan Synthesis : The beta-lactam ring structure of cephalexin is crucial for its activity as it mimics the D-Ala-D-Ala portion of the peptidoglycan precursor, facilitating its binding to PBPs.

- Resistance Mechanisms : Bacteria can develop resistance through:

Pharmacokinetics

Cephalexin is characterized by several pharmacokinetic properties:

- Absorption : Rapidly absorbed with nearly 100% bioavailability when taken orally. Peak plasma concentrations are reached within 1 hour post-administration .

- Distribution : Widely distributed in body fluids, with approximately 10-15% binding to plasma proteins.

- Metabolism : Minimal metabolism occurs; it is primarily excreted unchanged in urine (over 90%) within 6 hours .

- Half-life : Approximately 49.5 minutes in a fasted state .

Clinical Efficacy

This compound has demonstrated significant efficacy in treating various infections, particularly skin and soft tissue infections. Two notable studies highlight its effectiveness:

Study A: Comparative Efficacy

- Design : Randomized multicenter double-blind study involving patients with skin and soft tissue infections.

- Results :

Study B: Dosing Comparison

- Objective : To compare treatment failure rates between different dosing regimens (500 mg twice daily vs. four times daily).

- Findings : No significant differences in treatment failure rates were observed, indicating flexibility in dosing without compromising efficacy .

Data Table: Clinical Outcomes

| Study | Treatment Group | Sample Size | Response Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| A | Cephalexin HCl | 71 | 95.7 | 4.95 |

| A | Cephalexin Mono | 81 | 90 | 4.95 |

| B | BID (500 mg) | 173 | Similar Failure | Not Reported |

| B | QID (500 mg) | 88 | Similar Failure | Not Reported |

Case Studies

Several case studies have documented the successful use of this compound in treating specific infections:

- Skin Abscesses : A case involving multiple patients treated with cephalexin showed high resolution rates for abscesses caused by Staphylococcus aureus.

- Urinary Tract Infections (UTIs) : In a cohort study, cephalexin was effective against cefazolin-susceptible strains, demonstrating low recurrence rates within 30 days post-treatment .

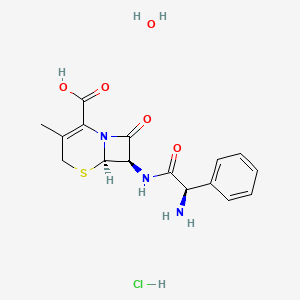

Eigenschaften

CAS-Nummer |

105879-42-3 |

|---|---|

Molekularformel |

C16H20ClN3O5S |

Molekulargewicht |

401.9 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C16H17N3O4S.ClH.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H;1H2/t10-,11-,15-;;/m1../s1 |

InChI-Schlüssel |

YHJDZIQOCSDIQU-OEDJVVDHSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Isomerische SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Kanonische SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

15686-71-2 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-methyl-8-oxo-, (6R-(6alpha,7beta(R*)))- Cefalexin Cephalexin Cephalexin Dihydride Cephalexin Hemihydrate Cephalexin Hydrochloride Cephalexin Monohydrate Cephalexin Monohydrochloride Cephalexin Monohydrochloride, Monohydrate Cephalexin, (6R-(6alpha,7alpha(R*)))-Isomer Cephalexin, (6R-(6alpha,7beta(S*)))-Isomer Cephalexin, (6R-(6alpha,7beta))-Isomer Cephalexin, Monosodium Salt Cephalexin, Monosodium Salt, (6R-(6alpha,7beta))-Isomer Ceporexine Palitrex |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.